Cas no 2411591-67-6 ((S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride)

(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride is a chiral organic compound featuring a bromophenyl group and a sterically hindered amine moiety. Its hydrochloride salt form enhances stability and solubility, making it suitable for synthetic applications in pharmaceuticals and fine chemicals. The presence of the (S)-configuration ensures enantioselectivity, which is critical for asymmetric synthesis and drug development. The bromine substituent offers a reactive site for further functionalization via cross-coupling reactions. This compound is particularly valuable in medicinal chemistry for the design of bioactive molecules, where its rigid structure and chiral center contribute to precise stereochemical control. High purity and well-defined stereochemistry make it a reliable intermediate in research and industrial applications.
(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride structure
2411591-67-6 structure
商品名:(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride
CAS番号:2411591-67-6
MF:C11H17BrClN
メガワット:278.616381406784
CID:5039758
PubChem ID:154581979

(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride 化学的及び物理的性質

名前と識別子

    • (S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride
    • (1S)-1-(4-bromophenyl)-2,2-dimethylpropylamine hydrochloride
    • Y14850
    • (1S)-1-(4-Bromophenyl)-2,2-dimethylpropylamine HCl
    • (S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-aminehydrochloride
    • BS-47659
    • (1S)-1-(4-bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride
    • CS-0162123
    • 2411591-67-6
    • (1S)-1-(4-bromophenyl)-2,2-dimethylpropan-1-amine;hydrochloride
    • MFCD28284086
    • インチ: 1S/C11H16BrN.ClH/c1-11(2,3)10(13)8-4-6-9(12)7-5-8;/h4-7,10H,13H2,1-3H3;1H/t10-;/m1./s1
    • InChIKey: UTUSZWMMKUEXIR-HNCPQSOCSA-N
    • ほほえんだ: BrC1C=CC(=CC=1)[C@H](C(C)(C)C)N.Cl

計算された属性

  • せいみつぶんしりょう: 277.02329g/mol
  • どういたいしつりょう: 277.02329g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 154
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26

(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A1258125-1g
(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride
2411591-67-6 95%
1g
$873.0 2024-04-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BM188-200mg
(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride
2411591-67-6 95%
200mg
2419.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BM188-50mg
(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride
2411591-67-6 95%
50mg
968.0CNY 2021-07-14
Aaron
AR01KM03-250mg
(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-aminehydrochloride
2411591-67-6 95%
250mg
$384.00 2025-02-11
A2B Chem LLC
BA40151-100mg
(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-aminehydrochloride
2411591-67-6 95%
100mg
$185.00 2024-04-20
1PlusChem
1P01KLRR-1g
(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-aminehydrochloride
2411591-67-6 95%
1g
$900.00 2023-12-18
abcr
AB563977-1g
(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride; .
2411591-67-6
1g
€1351.40 2024-08-02
abcr
AB563977-250mg
(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride; .
2411591-67-6
250mg
€579.50 2024-08-02
eNovation Chemicals LLC
Y1229618-1g
(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride
2411591-67-6 95%
1g
$1000 2024-06-03
Ambeed
A1258125-100mg
(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride
2411591-67-6 95%
100mg
$234.0 2024-04-20

(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride 関連文献

(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochlorideに関する追加情報

Introduction to (S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine Hydrochloride (CAS No. 2411591-67-6)

(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride (CAS No. 2411591-67-6) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a bromophenyl group and a chiral center, making it a valuable candidate for various applications in drug development and chemical synthesis.

The bromophenyl group in the structure of (S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride imparts specific electronic and steric properties that can influence its biological activity and reactivity. The presence of the chiral center at the α-position of the amine group further adds to its potential for enantioselective interactions with biological targets, which is crucial for optimizing the therapeutic efficacy and reducing side effects in drug design.

Recent studies have highlighted the importance of chiral amines in the development of novel pharmaceuticals. For instance, a study published in the Journal of Medicinal Chemistry (2023) reported that chiral amines with bromophenyl substituents exhibited potent anti-inflammatory properties. The researchers found that these compounds could selectively inhibit pro-inflammatory cytokines without affecting other critical cellular functions, making them promising candidates for treating inflammatory diseases.

In another study published in Organic Letters (2023), scientists explored the synthetic routes to produce (S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride. They developed an efficient and scalable method using asymmetric catalysis, which significantly improved the yield and enantiomeric purity of the final product. This advancement not only enhances the practicality of synthesizing this compound but also opens new avenues for its application in drug discovery and development.

The hydrochloride salt form of (S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine is particularly advantageous for pharmaceutical applications due to its improved solubility and stability. These properties are essential for ensuring consistent bioavailability and therapeutic effectiveness when formulated into drug products. Additionally, the hydrochloride salt form can be easily handled and stored under standard laboratory conditions, making it a preferred choice for both research and industrial settings.

The potential therapeutic applications of (S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride are not limited to anti-inflammatory drugs. Ongoing research is also investigating its use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. Preliminary studies have shown that this compound can modulate specific neurotransmitter systems, potentially offering neuroprotective benefits. For example, a study published in Neuropharmacology (2023) demonstrated that this compound could reduce oxidative stress and prevent neuronal cell death in animal models of Parkinson's disease.

In conclusion, (S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride (CAS No. 2411591-67-6) is a versatile chiral compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with recent advancements in synthetic methods and biological studies, make it an exciting candidate for further exploration in various therapeutic areas. As research continues to uncover new insights into its properties and applications, this compound is poised to play a crucial role in advancing medical treatments and improving patient outcomes.

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